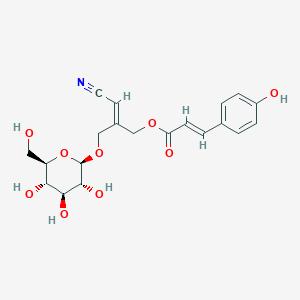
1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide
Übersicht
Beschreibung
1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide is a natural product found in Suregada aequorea with data available.
Wissenschaftliche Forschungsanwendungen
Diterpenoids and Their Applications
Diterpenoids from Suregada glomerulata : Research on diterpenoids similar to 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide has revealed compounds with potential cytotoxic activities against various human tumor cell lines. This suggests their possible application in cancer research and therapy (Yan et al., 2008).
ent-Kaurane Diterpenoids from Isodon japonicus : Studies on ent-kaurane diterpenoids have shown that these compounds possess inhibitory effects on the production of nitric oxide in murine macrophage cells. This indicates potential for anti-inflammatory applications (Hong et al., 2007).
Diterpenoids from Euphorbia fischeriana : Similar diterpenoids have been found to exhibit potent cytotoxic activity against B cells, suggesting their use in studies related to immune response and possibly in developing anti-cancer therapies (Wang et al., 2006).
Neuroprotective Diterpenes from Antrodia camphorata : Certain diterpenes have been identified as having neuroprotective activities. They protect neurons from beta-amyloid damage, indicating their potential use in neurodegenerative disease research (Chen et al., 2006).
Wirkmechanismus
Gelomulide N, also known as (12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate or 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide, is a natural product that can be isolated from dichloromethane soluble extract of Gelonium aequoreum .
Mode of Action
It is known to exhibit antibacterial and antitumor activities . The specific interactions between Gelomulide N and its targets, as well as the resulting changes, need to be further investigated.
Biochemical Pathways
Given its reported antibacterial and antitumor activities , it can be hypothesized that Gelomulide N may interfere with pathways related to cell proliferation and survival, but this requires further scientific validation.
Result of Action
Gelomulide N has been reported to exhibit antibacterial and antitumor activities . This suggests that the compound may induce cell death or inhibit cell growth in certain bacterial and tumor cells.
Eigenschaften
IUPAC Name |
(12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(7-8-24(16)20(19)31-24)22(4,5)17(28-12(2)25)10-18(23)29-13(3)26/h14-18,20H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOELDOOOBJSHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3C4(C(CCC35C2O5)C(C(CC4OC(=O)C)OC(=O)C)(C)C)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile](/img/structure/B1163838.png)
